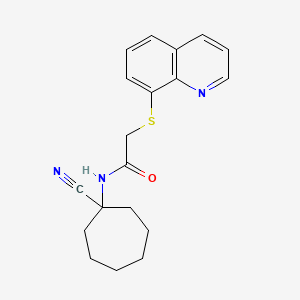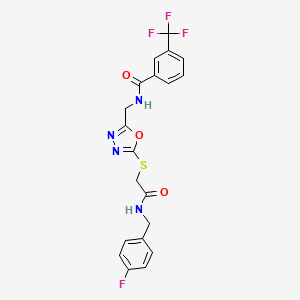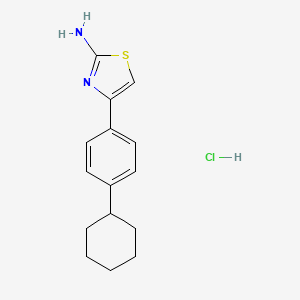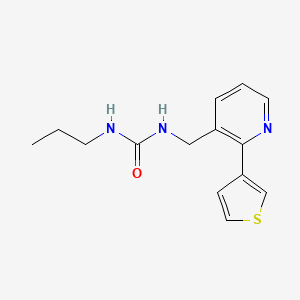
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, also known as CCA, is a novel compound that has been synthesized for research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is not fully understood. However, it has been proposed that N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide may exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to induce cell cycle arrest and apoptosis. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to protect against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide. One direction is to further investigate the mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its potential targets in various diseases. Another direction is to develop more efficient synthesis methods for N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its derivatives. Additionally, the in vivo efficacy and toxicity of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be further evaluated in animal models. Finally, the potential clinical applications of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be explored in human trials.
Conclusion
In conclusion, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is a novel compound that has gained attention due to its potential therapeutic applications in various diseases. The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, including further investigation of its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. The resulting intermediate is then reacted with acetic anhydride to yield the final product. The purity and identity of the compound were confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-14-19(10-3-1-2-4-11-19)22-17(23)13-24-16-9-5-7-15-8-6-12-21-18(15)16/h5-9,12H,1-4,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLDCCAORDFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B2628664.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)
![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2628668.png)
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole](/img/structure/B2628670.png)

![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2628672.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2628674.png)


![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)
![2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2628682.png)
![1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2628685.png)
![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)